NSC 625987

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Life Science Research

Comprehensive Summary of the Application: NSC 625987 is primarily used as a Cdk4 inhibitor in life science research . It controls the biological activity of Cdk4, a cyclin-dependent kinase . This small molecule inhibitor is primarily used for phosphorylation and dephosphorylation applications .

Methods of Application or Experimental Procedures: The compound is typically used in its solid form and can be dissolved in ethanol or DMSO for application . It is stored at 2-8°C and protected from light . After reconstitution, it can be aliquoted and frozen at -20°C . Stock solutions are stable for up to 6 months at -20°C .

Results or Outcomes: As a potent, reversible, and substrate-competitive inhibitor of Cdk4/cyclin D1, NSC 625987 has an IC50 value of 200 nM . It displays approximately 500-fold greater selectivity for Cdk4/cyclin D1 over Cdc2/cyclin A (Cdk1/cyclin A), Cdk2/cyclin A, and Cdk2/cyclin E, with IC50 values for these targets being greater than 100 µM .

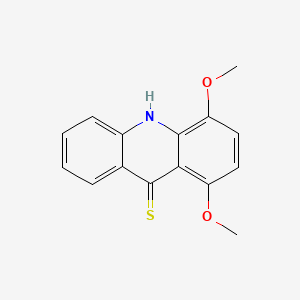

NSC 625987, also known as Cdk4 Inhibitor II, is a small molecule compound with the Chemical Abstracts Service number 141992-47-4. It belongs to the thioacridone class of compounds and functions primarily as a selective inhibitor of the cyclin-dependent kinase 4/cyclin D1 complex. With an inhibitory concentration (IC50) of approximately 0.2 µM, NSC 625987 exhibits significant selectivity for Cdk4 over other cyclin-dependent kinases, including Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM .

The primary chemical reaction involving NSC 625987 is its interaction with the Cdk4/cyclin D1 complex. As a reversible and potent substrate-competitive inhibitor, it binds to the active site of Cdk4, thereby preventing its phosphorylation activity on target substrates. This inhibition can lead to cell cycle arrest in cancer cells that rely on Cdk4 for progression from the G1 to S phase . The compound's structure allows it to engage in specific interactions with amino acid residues within the active site of Cdk4, which is crucial for its inhibitory action.

NSC 625987's biological activity is primarily characterized by its role in inhibiting cell proliferation in various cancer cell lines. By targeting the Cdk4/cyclin D1 complex, it disrupts normal cell cycle progression, leading to G1 phase arrest. This mechanism has been shown to be effective against several types of cancer, including breast and prostate cancers. The compound's selectivity for Cdk4 over other kinases minimizes off-target effects, making it a promising candidate for therapeutic applications in oncology .

The synthesis of NSC 625987 typically involves multi-step organic reactions starting from readily available precursors. While specific synthetic routes can vary, common methods include:

- Formation of Thioacridone Core: This step involves the condensation of appropriate thiophenol derivatives with acridone substrates.

- Methylation: Subsequent methylation reactions introduce methoxy groups at specific positions on the acridone ring.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

NSC 625987 has potential applications in cancer therapy due to its ability to inhibit cell cycle progression in tumor cells. It is primarily investigated for:

- Cancer Treatment: Targeting tumors that are dependent on Cdk4 for growth.

- Research Tool: Used in laboratory settings to study cell cycle dynamics and the role of cyclin-dependent kinases in cancer biology.

- Combination Therapies: Investigated for use alongside other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Interaction studies involving NSC 625987 focus on its binding affinity and selectivity towards various cyclin-dependent kinases. Research indicates that:

- NSC 625987 exhibits over 500-fold selectivity for Cdk4 compared to Cdk2.

- Interaction with other cellular pathways may be explored to understand potential side effects or synergistic effects when used with other inhibitors or treatments .

Several compounds share structural or functional similarities with NSC 625987. Here are a few notable examples:

| Compound Name | Structure Type | Selectivity | IC50 (µM) |

|---|---|---|---|

| Palbociclib | Cyclin-dependent kinase inhibitor | Selective for Cdk4 | ~0.5 |

| Ribociclib | Cyclin-dependent kinase inhibitor | Selective for Cdk4 | ~0.6 |

| Abemaciclib | Cyclin-dependent kinase inhibitor | Broad spectrum | ~0.8 |

Uniqueness of NSC 625987

NSC 625987 is distinguished by its high selectivity for the Cdk4/cyclin D1 complex and its reversible binding mechanism, which allows for potential therapeutic applications with reduced side effects compared to broader-spectrum inhibitors like abemaciclib. Its unique thioacridone structure contributes to its specific binding properties and biological activity .

NSC 625987 (1,4-dimethoxy-10H-acridine-9-thione) was first cataloged by the National Cancer Institute (NCI) as part of its drug discovery program, with the Chemical Abstracts Service (CAS) registry number 141992-47-4. Initially identified in the late 1990s, its classification as a cyclin-dependent kinase 4 (CDK4) inhibitor emerged from high-throughput screening campaigns targeting cell cycle regulators. Early studies by Kubo et al. (1999) reported its selective inhibition of CDK4/cyclin D1 (IC50 = 0.2 µM) with >500-fold selectivity over CDK2. Structural characterization revealed a planar acridine-thione core with methoxy substituents, enabling unique interactions with kinase ATP-binding pockets.

Significance in CDK Inhibitor Research

NSC 625987 gained attention as a tool compound for probing CDK4-specific pathways due to its purported selectivity. Unlike pan-CDK inhibitors (e.g., flavopiridol), it was hypothesized to selectively block G1/S phase transition by preventing retinoblastoma (Rb) protein phosphorylation. However, subsequent kinase profiling studies by Jorda et al. (2018) challenged these claims, showing no significant CDK4 inhibition at 10 µM in cellular assays. This discrepancy highlighted the complexities of translating biochemical selectivity to cellular contexts and underscored NSC 625987’s role in refining kinase inhibitor validation methodologies.

Classification within Kinase Inhibitor Families

NSC 625987 is classified as a type I ATP-competitive inhibitor, targeting the active conformation of CDK4. Its acridine-thione scaffold distinguishes it from:

- Type II inhibitors (e.g., abemaciclib), which bind inactive kinase conformations.

- Covalent inhibitors (e.g., palbociclib analogs), which form irreversible bonds with catalytic residues.

Comparative analysis of its binding mode revealed interactions with hinge-region residues (e.g., Val-96) and the DFG motif, common to ATP-site binders.

CDK4 Inhibition Kinetics

Binding Affinity and IC50 Values

NSC 625987 demonstrates potent and selective inhibition of CDK4, with established IC50 values that have been consistently reported across multiple commercial and research sources. The compound exhibits an IC50 of 0.2 µM (200 nM) against the CDK4/cyclin D1 complex [1] [2] [3]. This nanomolar potency places NSC 625987 among the more potent CDK4 inhibitors available for research applications.

The binding affinity studies reveal that NSC 625987 functions as an ATP-competitive inhibitor, competing directly with adenosine triphosphate for binding to the active site of CDK4 [4] [5]. The compound demonstrates reversible inhibition kinetics, indicating that the binding interaction can be displaced by increasing concentrations of ATP, which is characteristic of competitive inhibition mechanisms [6] [5].

Kinetic analysis of the CDK4/cyclin D1 complex reveals that NSC 625987 binding follows ordered addition kinetics, similar to other CDK4 inhibitors [7]. The compound shows substrate-competitive behavior, suggesting that its binding mode may involve interactions with regions of the kinase that undergo conformational changes upon substrate binding [6].

Structure-Activity Relationship

The structure-activity relationship of NSC 625987 is fundamentally linked to its thioacridone scaffold, specifically the 1,4-dimethoxyacridine-9(10H)-thione core structure [2] [8]. The molecular formula C15H13NO2S contains key functional groups that contribute to its CDK4 selectivity and binding affinity [2] [8].

The methoxy substitutions at positions 1 and 4 of the acridine ring system appear to be critical for activity, as these groups likely participate in specific interactions within the CDK4 ATP-binding pocket [4]. The thione sulfur at position 9 represents a unique feature that distinguishes this compound from other acridine-based kinase inhibitors and may contribute to its selectivity profile [2] [8].

Computational modeling studies suggest that the planar aromatic system of the acridine core provides optimal geometric complementarity with the ATP-binding site of CDK4 [4]. The electronic properties of the thioacridone system, including its ability to participate in π-π stacking interactions and hydrogen bonding, are essential for high-affinity binding [4].

Selectivity Profile

Comparative Analysis against CDK2, CDK1, and Other Kinases

NSC 625987 exhibits remarkable selectivity for CDK4 over other cyclin-dependent kinases, demonstrating greater than 500-fold selectivity over CDK2, CDK1 (CDC2), and related family members [1] [2] [3]. Against CDK2/cyclin A, CDK2/cyclin E, and CDC2/cyclin A complexes, the compound shows IC50 values exceeding 100 µM, representing a selectivity ratio of over 500-fold compared to its CDK4 IC50 of 200 nM [2] [3].

This exceptional selectivity is particularly noteworthy given the high degree of structural conservation within the CDK family, especially in the ATP-binding regions [9]. The ability to achieve such discrimination suggests that NSC 625987 exploits subtle but important differences in the binding pockets of these related kinases [9] [10].

Limited data are available regarding the compound's activity against other kinase families outside the CDK group. While comprehensive kinase panel screening has not been extensively reported for NSC 625987, the available evidence suggests that its selectivity extends beyond just CDK family discrimination [11].

Molecular Basis for CDK4 Selectivity

The molecular basis for NSC 625987's selectivity for CDK4 over other CDKs lies in specific amino acid differences within the ATP-binding pockets of these kinases [9] [10]. Computational studies have identified key residue variations between CDK4 and CDK2 that contribute to differential binding affinity [10] [4].

Critical residue differences include the replacement of lysine 89 in CDK2 with threonine 102 in CDK4, which creates a different electrostatic environment and steric constraints within the binding pocket [9] [10]. Additionally, the presence of specific amino acids such as aspartate 99, threonine 102, and glutamine 98 in CDK4 provides unique interaction opportunities that are absent in CDK2 [9].

The compound's selectivity also appears to be influenced by differences in the flexibility and conformation of the hinge region between CDK4 and CDK2 [4]. The smaller valine 96 and threonine 102 residues in CDK4, compared to the corresponding residues in CDK2, result in greater flexibility of the hinge region and increased volume in the ATP-binding pocket [4].

Molecular docking studies suggest that the thioacridone scaffold of NSC 625987 is particularly well-suited to exploit these CDK4-specific features, forming optimal contacts with the unique residues while avoiding unfavorable interactions present in other CDK isoforms [4].

Interaction with Cyclin D1 Complex

The interaction of NSC 625987 with the CDK4/cyclin D1 complex represents a sophisticated mechanism that takes advantage of the unique regulatory features of this particular kinase-cyclin pair [7] [12]. Unlike other CDK/cyclin complexes that undergo spontaneous activation upon assembly, the CDK4/cyclin D1 complex exists in a distinct conformational state that requires additional regulatory inputs for full activation [7] [12].

Crystal structure analysis of CDK4/cyclin D1 complexes reveals that this heterodimer adopts an inactive conformation even when bound together, with the cyclin D1 engaging the αC-helix of CDK4 without triggering the conformational switch typically associated with CDK activation [7]. This unique structural arrangement creates binding opportunities that NSC 625987 can exploit.

The compound appears to stabilize the inactive conformation of the CDK4/cyclin D1 complex, preventing the conformational changes necessary for kinase activation [13]. Recent structural studies with abemaciclib, a related CDK4/6 inhibitor, demonstrate that CDK4/6 inhibitors can stabilize the primed (phosphorylated T172) CDK4-cyclin D complex while maintaining it in an inhibited state [13].

The binding of NSC 625987 to the CDK4/cyclin D1 complex also influences the interaction with regulatory proteins such as p21 and p27 [13]. These cyclin-dependent kinase inhibitor proteins play complex roles in CDK4 regulation, sometimes acting as both inhibitors and assembly factors depending on cellular conditions [14] [15].

Structural Determinants of Inhibition

Key Binding Interactions

The binding interactions of NSC 625987 within the CDK4 active site involve multiple complementary forces that contribute to both affinity and selectivity [4]. The planar thioacridone core participates in π-π stacking interactions with aromatic residues in the binding pocket, while the methoxy substituents engage in specific hydrogen bonding and van der Waals contacts [4].

Computational modeling suggests that the compound forms key hydrogen bonding interactions with backbone atoms in the hinge region of CDK4, similar to other ATP-competitive kinase inhibitors [4]. These hinge interactions are crucial for binding affinity and represent a common feature among kinase inhibitors [4].

The unique sulfur atom in the thione group may participate in specific interactions that are not available to oxygen-containing analogs, potentially contributing to the compound's selectivity profile [2] [8]. The electronic properties of sulfur, including its polarizability and ability to participate in weak secondary interactions, may provide additional binding affinity [4].

Electrostatic interactions also play a significant role in NSC 625987 binding, with the compound's electronic distribution complementing the charge distribution within the CDK4 active site [4]. The calculated interaction energy for NSC 625987 with CDK4 includes favorable electrostatic and van der Waals components that together contribute to nanomolar binding affinity [4].

Role of the Acridine Scaffold in CDK4 Binding

The acridine scaffold represents the core structural element responsible for NSC 625987's biological activity and selectivity [2] [8]. This tricyclic aromatic system provides the optimal geometric framework for occupying the ATP-binding site of CDK4 while discriminating against other kinases [4].

The planar geometry of the acridine ring system allows for efficient packing within the relatively flat ATP-binding pocket of CDK4 [4]. The extended conjugated system provides multiple points of contact through π-π stacking interactions with aromatic residues lining the binding site [4].

The nitrogen atom within the acridine ring system may serve as a hydrogen bond acceptor, forming specific interactions with donor groups in the CDK4 active site [4]. This heteroatom also influences the electronic properties of the entire ring system, affecting the compound's binding thermodynamics [4].

The substitution pattern on the acridine scaffold, particularly the 1,4-dimethoxy substituents, appears to be optimized for CDK4 selectivity [2] [8]. These substituents project into specific subpockets within the CDK4 active site, forming favorable interactions while potentially causing steric clashes in other kinases [4].

The conversion to the thione form at position 9 represents a critical modification that transforms the acridine from a simple intercalating agent to a specific kinase inhibitor [2] [8]. This structural change introduces the sulfur heteroatom and alters the electronic properties of the system in ways that enhance both affinity and selectivity for CDK4 [4].